molecular formula C19H23N7 B12267465 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B12267465
M. Wt: 349.4 g/mol
InChI Key: MFJBQQVTPULPOX-UHFFFAOYSA-N
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Description

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a cyclopenta[b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperazine compound in the presence of a base.

    Cyclopenta[b]pyridine Formation: The cyclopenta[b]pyridine moiety is formed through a cyclization reaction, often involving a Diels-Alder reaction between a diene and a dienophile.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Pharmacology: Studies have shown that the compound exhibits significant pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These activities make it a valuable tool for understanding disease mechanisms and developing new treatments.

    Materials Science: The compound’s structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes with metals also makes it useful in catalysis and other industrial applications.

Mechanism of Action

The mechanism of action of 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares structural similarities with 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, particularly in the presence of the piperazine and pyrimidine rings.

    1-(2-pyrimidyl)piperazine: Another similar compound, which also contains the piperazine and pyrimidine rings, but lacks the cyclopenta[b]pyridine moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopenta[b]pyridine moiety, in particular, sets it apart from other similar compounds, providing additional sites for chemical modification and enhancing its potential for various applications.

Properties

Molecular Formula

C19H23N7

Molecular Weight

349.4 g/mol

IUPAC Name

2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C19H23N7/c1-2-21-17-6-7-22-19(24-17)26-10-8-25(9-11-26)18-15(13-20)12-14-4-3-5-16(14)23-18/h6-7,12H,2-5,8-11H2,1H3,(H,21,22,24)

InChI Key

MFJBQQVTPULPOX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N

Origin of Product

United States

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